molecular formula C8H16ClNO2 B1587159 Ethyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 22649-37-2

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1587159
CAS RN: 22649-37-2
M. Wt: 193.67 g/mol
InChI Key: ADFASIQRQWKXSJ-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a chemical compound that belongs to the family of cyclic amino acids. It has a CAS Number of 22649-37-2 and a molecular weight of 193.67 .


Molecular Structure Analysis

The InChI code for Ethyl 1-aminocyclopentanecarboxylate hydrochloride is 1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H . The molecular formula is C8H16ClNO2 .


Physical And Chemical Properties Analysis

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a powder with a melting point of 228-232°C .

Scientific Research Applications

Enzymatic Polymerization

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, has been utilized in enzymatic polymerization. Specifically, it was oligomerized using horseradish peroxidase as a catalyst in an aqueous medium. This process involved cross-linking via free radical polymerization, showcasing the compound's utility in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Biochemical Studies

A study on 1-Aminocyclopentanecarboxylic acid (ACPC), a structural analogue of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, examined its effects on cellular respiration and amino acid metabolism. This research found that ACPC did not affect cellular respiration in rat tissues and did not undergo decarboxylation, transamination, or oxidation. This indicates the compound's stability and inert nature in biological systems (Berlinguet, Bégin, Babineau, & Laferte, 1962).

Ethylene Inhibition in Plants

Ethyl 1-aminocyclopentanecarboxylate hydrochloride's derivatives, such as 1-methylcyclopropene, have been studied extensively for their role in inhibiting ethylene action in plants. This inhibition impacts a wide range of fruits, vegetables, and floriculture crops, affecting aspects like respiration, ethylene production, and color changes. This research underscores the compound's significance in agricultural science, particularly in post-harvest technology and ethylene management (Blankenship & Dole, 2003).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel isoxazoline-fused cyclic β-amino esters, demonstrating its utility in creating new chemical entities. This process involved regio- and stereo-selective synthesis, highlighting its application in organic chemistry and drug development (Nonn et al., 2011).

Metabolite and Enzyme Activity Analysis

Ethyl 1-aminocyclopentanecarboxylate hydrochloride's analogs have been used in protocols for analyzing metabolites and enzyme activities related to ethylene biosynthesis in plants. This includes measuring ethylene, key metabolites, and enzyme activities, showcasing the compound's role in detailed biochemical studies (Bulens et al., 2011).

Safety And Hazards

The compound has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFASIQRQWKXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945321
Record name Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

CAS RN

22649-37-2
Record name 22649-37-2
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Record name Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-aminocyclopentane-1-carboxylate hydrochloride
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Synthesis routes and methods I

Procedure details

This was synthesised according to Standard Procedure 1, using 1-amino-1-cyclopentanecarboxylic acid (5.0 g, 38.6 mmol) with thionyl chloride (5.72 mL, 58 mmol) and anhydrous ethanol (29 mL). The product was isolated as a white solid (6.98 g, yield 93%).
Quantity
5 g
Type
reactant
Reaction Step One
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5.72 mL
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reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Synthesis routes and methods II

Procedure details

Cycloleucine ethyl ester ##STR155## A solution of cycloleucine (8.94 g, 69.2 mmol) in EtOH (100 mL) was saturated with HCl gas, and the mixture was stirred at 23° C. for 2 d. The solvents were evaporated in vacuo, the residue was dissolved in water (200 mL) and the solution basified with solid NaHCO3. The aqueous solution was extracted with EtOAc (3×100 mL) and the combined extracts were washed with brine, dried (MgSO4) and evaporated in vacuo. The residue was dissolved in hexane-Et2O (1:1) and a solution of HCl in Et2O-dioxane (0.5 M, 1:1) was added which gave a precipitate. This off-white solid was collected by filtration and dried to give cycloleucine ethyl ester hydrochloride (6.57 g, 33.9 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TA Connors, WCJ Ross - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Some derivatives of l-aminocyclopentanecarboxylic acid have been prepared for examination as tumour-growth inhibitors. These include several esters and acyl derivatives, and …
Number of citations: 44 pubs.rsc.org
TA Connors, AB Mauger, MA Peutherer… - Journal of the Chemical …, 1962 - pubs.rsc.org
… a solution of ethyl 1-aminocyclopentanecarboxylate hydrochloride (3.33 g.) in chloroform (10 ml.) containing triethylamine (2-3 ml.) was added. After 16 hr. at 20" the mixture was …
Number of citations: 0 pubs.rsc.org

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